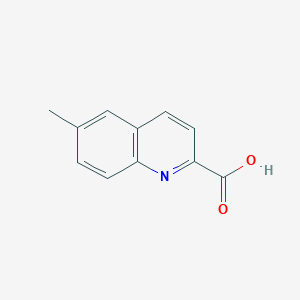

6-Methylquinoline-2-carboxylic acid

Description

Historical Context and Significance of Quinoline (B57606) Carboxylic Acids in Chemical Research

The story of quinoline dates back to 1834, when it was first extracted from coal tar. wikipedia.org This discovery opened the door to a vast new area of chemical exploration. Quinoline, a heterocyclic aromatic compound with the formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org While quinoline itself has limited direct applications, its derivatives have proven to be invaluable across a wide spectrum of scientific and industrial fields. wikipedia.org

Quinoline carboxylic acids, in particular, have a rich history in chemical research. These compounds, characterized by the presence of a carboxylic acid group on the quinoline scaffold, have been central to the development of numerous synthetic methodologies and have served as crucial intermediates in the preparation of more complex molecules. researchgate.netui.ac.id The position of the carboxylic acid group and other substituents on the quinoline ring system dramatically influences the compound's chemical reactivity and biological activity, leading to a diverse array of applications.

Historically, the synthesis of quinoline derivatives has been achieved through several classic named reactions, including the Skraup, Doebner–von Miller, Combes, and Pfitzinger syntheses. researchgate.net These methods, while foundational, have been continuously refined to improve yields, reduce reaction times, and employ more environmentally friendly conditions. researchgate.net The inherent stability and synthetic versatility of the quinoline-4-carboxylic acid framework, for instance, have made it a popular starting point for creating novel compounds. ui.ac.id The significance of quinoline carboxylic acids is further underscored by their presence in a variety of biologically active molecules, including antimalarial agents, and their use as precursors to dyes and other specialty chemicals. wikipedia.org

Scope and Objectives of Academic Research on 6-Methylquinoline-2-carboxylic Acid

Academic research on this compound is multifaceted, driven by the compound's potential as a versatile building block in organic synthesis and its intriguing chemical properties. The primary objectives of this research can be broadly categorized as follows:

Synthetic Methodology Development: A significant portion of research is dedicated to establishing efficient and scalable synthetic routes to this compound and its derivatives. This includes the optimization of existing synthetic protocols and the exploration of novel catalytic systems.

Exploration of Chemical Reactivity: Researchers are actively investigating the reactivity of the carboxylic acid and methyl groups, as well as the quinoline ring system itself. This includes studying its participation in various chemical transformations to create a diverse library of new compounds.

Investigation of Physicochemical Properties: A key objective is to thoroughly characterize the fundamental physical and chemical properties of this compound. This data is crucial for understanding its behavior in different chemical environments and for predicting its potential applications.

Potential Applications in Materials Science and Medicinal Chemistry: A forward-looking objective is to explore the utility of this compound as a precursor or key intermediate in the synthesis of functional materials, such as fluorescent dyes and corrosion inhibitors, and as a scaffold for the development of new therapeutic agents. chemimpex.com

The scope of this research is inherently interdisciplinary, bridging organic synthesis, analytical chemistry, and materials science. The overarching goal is to unlock the full potential of this compound as a valuable tool in the chemist's arsenal.

Overview of Key Research Domains

The investigation of this compound is concentrated within several key research domains that leverage its unique structural features. These domains represent the forefront of academic inquiry into this compound.

One major area of focus is its use as a chromophore , a molecule that absorbs light. biosynth.com The quinoline ring system imparts inherent fluorescent properties, and researchers are exploring how modifications to the structure, such as the presence of the methyl and carboxylic acid groups, influence its photophysical characteristics. This research is aimed at developing novel fluorescent probes for various imaging applications. chemimpex.com

Another significant research domain is its potential as an antibacterial agent . biosynth.com The quinoline core is a well-established pharmacophore in many antibacterial drugs. Studies are underway to evaluate the antimicrobial activity of this compound and its derivatives against various bacterial strains, with the goal of understanding its mechanism of action, which may involve the inhibition of bacterial biosynthesis. biosynth.com

Furthermore, the compound is being investigated for its role in cancer research . biosynth.com The ability of quinoline derivatives to interact with DNA and inhibit RNA synthesis has prompted studies into the potential of this compound as a chemotherapeutic agent. biosynth.com

Finally, its application in synthesis and catalysis remains a central theme. The compound serves as a versatile starting material for the construction of more complex heterocyclic systems. biosynth.com Its synthesis often involves the condensation of quinoline derivatives with carboxylic acids, followed by reduction steps. biosynth.com The resulting molecules are then explored for their catalytic activity or as ligands in coordination chemistry.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| CAS Number | 15733-84-3 |

| Topological Polar Surface Area (TPSA) | 50.19 Ų |

| LogP | 2.24142 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Data sourced from chemical databases. chemscene.com

Structure

3D Structure

Propriétés

IUPAC Name |

6-methylquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-2-4-9-8(6-7)3-5-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEQJEGNZGMHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496183 | |

| Record name | 6-Methylquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15733-84-3 | |

| Record name | 6-Methylquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Approaches to 6-Methylquinoline-2-carboxylic Acid

Modern synthetic chemistry offers a variety of advanced approaches to construct the quinoline (B57606) core with high efficiency and specificity. These methods often focus on improving yields, reducing reaction times, and employing more environmentally benign conditions compared to classical procedures.

The rational design for the synthesis of this compound hinges on two primary retrosynthetic disconnections: the formation of the quinoline ring system and the introduction of the carboxylic acid group. The most common strategy involves first constructing a 6-methyl-2-methylquinoline precursor, followed by the selective oxidation of the 2-methyl group. This approach is often preferred due to the ready availability of starting materials for classical quinoline syntheses that yield 2-methyl substituted products.

Alternatively, methods that directly install the carboxylic acid or a precursor group during the ring formation, such as the Pfitzinger reaction, are also viable. The choice of strategy depends on factors like the availability and cost of specific precursors, desired yield, and scalability. For instance, the Doebner-von Miller reaction is highly suitable for achieving the 6-methyl substitution by starting with 4-methylaniline (p-toluidine). iipseries.orgwikipedia.org

A prevalent and reliable method for obtaining this compound is through a two-step process.

Step 1: Synthesis of 6-Methyl-2-methylquinoline This intermediate, also known as 6-methyllepidine, can be synthesized using various classical methods. The Doebner-von Miller reaction, for example, involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.org To produce 6-methyl-2-methylquinoline, 4-methylaniline (p-toluidine) is reacted with an appropriate carbonyl compound under acidic conditions.

Step 2: Oxidation of the 2-Methyl Group The 2-methyl group of the quinoline ring is activated and can be selectively oxidized to a carboxylic acid. This transformation is a key step in many synthetic routes for quinoline-2-carboxylic acids. nih.gov Various oxidizing agents can be employed for this purpose, as detailed in section 2.1.5. This multi-step approach allows for a modular synthesis where the quinoline core is first assembled and then functionalized. youtube.comyoutube.com

To improve efficiency and reduce waste from intermediate purification steps, one-pot syntheses have been developed for various quinoline derivatives. nih.gov For instance, a highly effective one-pot Friedländer synthesis has been demonstrated where o-nitroarylcarbaldehydes are first reduced to o-aminoarylcarbaldehydes and then condensed in situ with a ketone or aldehyde. rsc.org A similar one-pot strategy could be envisioned for this compound, potentially starting from 2-amino-5-methylbenzaldehyde (B1611670) and a pyruvate (B1213749) derivative. Another reported one-pot protocol for synthesizing quinoline-2-carboxylates involves the reaction of β-nitroacrylates with 2-aminobenzaldehydes using a solid base, a method that could be adapted for substituted precursors. nih.gov

Several classical named reactions are instrumental in constructing the quinoline ring system. The choice of protocol dictates the required starting materials to achieve the desired 6-methyl substitution pattern.

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgjk-sci.com To synthesize a precursor for this compound, one could react 2-amino-5-methylbenzaldehyde with acetone (B3395972) to form 6-methyl-2-methylquinoline, which is then oxidized. The reaction is typically catalyzed by acids or bases. organicreactions.orgnih.gov Modern variations utilize microwave irradiation to accelerate the reaction. jk-sci.com

Pfitzinger Reaction : This method produces quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net To obtain a 2-carboxylic acid derivative directly, a modified approach is needed. However, to obtain the specific substitution pattern of the target molecule, one could theoretically use 5-methylisatin, which upon ring opening and condensation with pyruvic acid or its enolate, could lead to the formation of 6-methylquinoline-2,4-dicarboxylic acid, requiring a subsequent selective decarboxylation step. The general mechanism involves the base-catalyzed ring-opening of isatin to form a keto-acid, which then condenses with the carbonyl compound to form an imine, followed by cyclization and dehydration. wikipedia.org

Skraup/Doebner-von Miller Synthesis : The Doebner-von Miller reaction is a highly versatile method for quinoline synthesis and is particularly well-suited for preparing this compound precursors. It is a variation of the Skraup synthesis and involves reacting an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of an acid. iipseries.orgwikipedia.org To obtain the 6-methyl substitution, 4-methylaniline (p-toluidine) is used as the starting amine. lookchem.com Reaction with pyruvic acid would theoretically lead to the direct formation of this compound. The mechanism is believed to involve conjugate addition of the aniline, followed by cyclization and oxidation. nih.govacs.org

Ultrasound Irradiation : The use of ultrasound has emerged as a green and efficient method to promote chemical reactions. rsc.org In the context of quinoline synthesis, ultrasound irradiation has been shown to accelerate reaction times, increase yields, and allow for milder reaction conditions. rsc.orgnih.gov For example, the condensation of isatin with ketones to form quinolines can be efficiently catalyzed by basic ionic liquids under ultrasonic irradiation in aqueous media. nih.govresearchsolutions.com This technique could be applied to the aforementioned named reactions to enhance the synthesis of this compound.

Table 1: Comparison of Quinoline Ring Construction Protocols

| Reaction | Key Reactants for this compound (or precursor) | Typical Conditions | Advantages |

|---|---|---|---|

| Friedländer | 2-Amino-5-methylbenzaldehyde + Pyruvic acid derivative | Acid or base catalysis, often under reflux jk-sci.comorganicreactions.org | Good for polysubstituted quinolines, operational simplicity jk-sci.com |

| Pfitzinger | 5-Methylisatin + Pyruvic acid | Strong base (e.g., KOH) iipseries.orgwikipedia.org | Directly yields a quinoline carboxylic acid researchgate.net |

| Doebner-von Miller | 4-Methylaniline (p-Toluidine) + Pyruvic acid | Acid catalyst (e.g., HCl, H₂SO₄) iipseries.org | Tolerates diverse substituents, straightforward workup lookchem.com |

| Ultrasound-Assisted | Reactants from above protocols | Ultrasonic irradiation, often with a catalyst nih.govresearchsolutions.com | Shorter reaction times, higher yields, milder conditions rsc.orgresearchsolutions.com |

A common and effective route to this compound involves the oxidation of the corresponding 2-methyl precursor, 6-methyl-2-methylquinoline. The methyl group at the C-2 position is particularly susceptible to oxidation due to the influence of the heterocyclic nitrogen atom.

Several oxidizing agents can accomplish this transformation. A notable method employs nickel peroxide in an aqueous base at room temperature, which can give high yields of the corresponding quinoline-2,3-dicarboxylic acid from a 2-methylquinoline-3-carboxylic acid precursor. tandfonline.comtandfonline.com While a different starting material, this demonstrates the efficacy of nickel peroxide for oxidizing methyl groups on the quinoline ring. Other traditional oxidants like potassium permanganate (B83412) (KMnO₄) can also be used, though reaction conditions must be carefully controlled to avoid over-oxidation or degradation of the aromatic rings. youtube.com Selenium dioxide (SeO₂) is another reagent known for oxidizing methyl groups adjacent to a nitrogen heterocycle, typically to an aldehyde, which can then be further oxidized to the carboxylic acid.

Derivatization Strategies and Functionalization

Once synthesized, this compound can be further modified at both the carboxylic acid group and the quinoline ring. The carboxylic acid moiety is a versatile functional handle for creating a wide array of derivatives.

Standard organic transformations can be applied to the carboxylic acid group. For example:

Esterification : Reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., methanesulfonic acid) yields the corresponding ester, such as methyl 6-methylquinoline-2-carboxylate. chemicalbook.com

Amide Formation : The carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting acid chloride is a highly reactive intermediate that readily reacts with primary or secondary amines to form a diverse range of amides.

Heterocycle Formation : The carboxylic acid can be used as a starting point for the synthesis of more complex heterocyclic systems. For example, conversion to a hydrazide and subsequent reactions can lead to the formation of oxadiazole or thiazolidinone rings appended to the quinoline core. ajchem-a.com

Furthermore, the quinoline ring itself can undergo functionalization, although the existing substituents will direct the position of any new groups. Modern methods involving transition-metal-catalyzed C-H activation offer pathways to introduce new functional groups at specific positions on the quinoline ring, enabling the synthesis of complex derivatives that would be difficult to access through classical methods. mdpi.comrsc.org

Carboxyl Group Transformations (e.g., Esterification, Amidation, Salt Formation)

The carboxylic acid functional group of this compound is a versatile handle for a range of chemical modifications, including esterification, amidation, and salt formation. These transformations are fundamental in altering the compound's physical and chemical properties.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For instance, the reaction with methanol (B129727), often facilitated by a reagent like thionyl chloride, yields methyl 6-methylquinoline-2-carboxylate. researchgate.netcommonorganicchemistry.com The thionyl chloride first converts the carboxylic acid to a more reactive acyl chloride intermediate. masterorganicchemistry.com Alternative methods, such as using diazomethane (B1218177) or alkyl halides like iodomethane, can also be employed for methylation. commonorganicchemistry.comlibretexts.org

Amidation: Amides of this compound are synthesized by reacting the carboxylic acid or its activated derivatives with amines. masterorganicchemistry.com A general method involves the initial conversion of the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂). masterorganicchemistry.comrsc.org This is followed by the addition of an appropriate amine to yield the desired amide. researchgate.net For example, 6-methyl-2-propyl-quinoline-4-carboxylic acid amide has been synthesized, demonstrating the applicability of these methods. sigmaaldrich.com

Salt Formation: As a carboxylic acid, this compound readily reacts with bases to form salts. libretexts.org This reaction involves the deprotonation of the carboxylic acid's hydroxyl group by a base, resulting in the formation of a carboxylate anion and the corresponding cation from the base. youtube.com These salts often exhibit increased water solubility compared to the parent carboxylic acid.

| Transformation | Reactants | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Esterification | Quinoline-2-carboxylic acid, Methanol | Thionyl chloride | Methyl quinoline-2-carboxylate | researchgate.net |

| Amidation | Quinoline-2-carboxylic acid chloride, Phenol or Arylamine | - | Esters and substituted amides of quinoline-2-carboxylic acid | researchgate.net |

| Salt Formation | Carboxylic acid, Base (e.g., NaOH) | - | Carboxylate salt | libretexts.orgyoutube.com |

Quinoline Ring Functionalization (e.g., Substitution)

Functionalization of the quinoline ring of this compound allows for the introduction of various substituents, thereby modifying its electronic and steric properties. Electrophilic substitution reactions are a primary method for achieving this. arsdcollege.ac.inrsc.org

Halogenated quinolines, particularly at positions 2 and 4, are susceptible to nucleophilic substitution reactions. quimicaorganica.org This reactivity allows for the introduction of a wide range of nucleophiles. The presence of a methyl group at position 6 can influence the reactivity of the quinoline ring in such reactions.

Advanced Coupling Reactions for Novel Derivatives (e.g., Suzuki Reaction)

Modern synthetic chemistry offers powerful tools for creating novel derivatives of this compound through advanced coupling reactions. These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki reaction, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is a prominent example. nih.gov To utilize this reaction, a halogenated derivative of this compound would first be synthesized. This halo-derivative can then be coupled with a variety of boronic acids to introduce new aryl or alkyl groups. nih.gov This strategy has been successfully employed for the synthesis of 2-aryl-quinoline-4-carboxylic acids. acs.org

Other coupling reactions, such as double decarboxylative cross-coupling, provide alternative routes for forming new C(sp³)–C(sp²) bonds. nih.gov These reactions utilize carboxylic acids directly, offering a greener alternative to traditional methods that rely on organohalides. nih.govrsc.org

| Reaction | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Reaction | Halogenated quinoline, Boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Aryl- or alkyl-substituted quinoline | nih.gov |

| Double Decarboxylative Coupling | Aliphatic carboxylic acid, Cinnamic acid derivative | AgNO₃, Copper(0) | β-alkyl styrene (B11656) derivative | nih.gov |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the synthetic reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.

Elucidation of Reaction Mechanisms

The mechanisms of the reactions involving this compound are generally consistent with established organic chemistry principles.

Esterification: The Fischer esterification mechanism proceeds through several equilibrium steps. masterorganicchemistry.com Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Amidation: The conversion of a carboxylic acid to an amide via an acid chloride intermediate involves a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The highly electrophilic acid chloride is attacked by the amine nucleophile, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to yield the amide.

Quinoline Ring Substitution: The mechanism of electrophilic substitution on the quinoline ring involves the attack of an electrophile on the electron-rich aromatic system to form a Wheland intermediate (arenium ion). nih.gov Subsequent loss of a proton restores the aromaticity of the ring. For nucleophilic substitution on halo-quinolines, the reaction typically proceeds through an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the halogen, forming a stable intermediate, followed by the elimination of the halide ion. quimicaorganica.org

Byproduct Analysis and Mitigation Strategies

In many of the synthetic transformations involving this compound, the formation of byproducts is possible. Identifying these byproducts and developing strategies to minimize their formation is essential for achieving high yields and purity of the desired product.

For instance, in esterification reactions, incomplete reaction can leave unreacted starting material, and side reactions like dehydration of the alcohol (if susceptible) can occur. masterorganicchemistry.com Using an excess of one reactant or removing water as it forms can help drive the equilibrium towards the product side. masterorganicchemistry.com

In electrophilic substitution reactions on the quinoline ring, the formation of isomeric products is a common issue. arsdcollege.ac.in The ratio of these isomers is dependent on the reaction conditions, including the nature of the electrophile, the solvent, and the temperature. Careful control of these parameters is necessary to achieve high regioselectivity.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of 6-Methylquinoline-2-carboxylic acid, providing profound insights into its atomic framework.

High-resolution 1D NMR spectra offer a fundamental map of the chemical environments of the hydrogen, carbon, and nitrogen nuclei within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eleven distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid is a key diagnostic peak, typically appearing in the highly deshielded region of 160-185 ppm. princeton.edulibretexts.org The aromatic and heteroaromatic carbons of the quinoline (B57606) ring would resonate in the approximate range of 115-150 ppm. nih.govresearchgate.net The methyl carbon signal would be observed in the upfield region of the spectrum. The specific chemical shifts are influenced by the electronic effects of the substituents on the quinoline ring. researchgate.net

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, while less common, can provide valuable information about the electronic environment of the nitrogen atom within the quinoline ring. The chemical shift of the nitrogen is sensitive to factors such as hybridization and the presence of lone pair electrons. For quinoline itself, a significant effect of the nitrogen lone pair on the chemical shift of adjacent carbon atoms has been observed, and similar effects would be expected in its derivatives. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~8.2 | C2 |

| H4 | ~7.8 | C3 |

| H5 | ~7.6 | C4 |

| H7 | ~7.5 | C4a |

| H8 | ~8.0 | C5 |

| -CH₃ | ~2.6 | C6 |

| -COOH | 10-13 (broad) | C7 |

| C8 | ||

| C8a | ||

| -CH₃ | ||

| -COOH |

Note: These are predicted values based on the analysis of related structures and general NMR principles. Actual experimental values may vary.

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations between nuclei. youtube.comsdsu.eduepfl.chscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu For this compound, COSY would reveal the connectivity of the protons on the quinoline ring, helping to trace the spin systems within the aromatic structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached. sdsu.edu This is a powerful tool for unambiguously assigning the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon and the substituted aromatic carbons, by observing their correlations with nearby protons. princeton.eduresearchgate.net For instance, the carboxylic acid proton could show a correlation to the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons. This can be used to confirm stereochemical details and the spatial arrangement of different parts of the molecule, such as the proximity of the methyl group protons to the H5 proton on the quinoline ring.

The precise chemical shifts of the protons and carbons are dictated by their local electronic environments. ubc.ca Electron-withdrawing groups, such as the carboxylic acid, tend to deshield nearby nuclei, shifting their signals to higher ppm values. Conversely, electron-donating groups like the methyl group cause shielding and a shift to lower ppm values.

The coupling constants (J-values) between protons provide valuable information about the dihedral angles between them, which helps to define the geometry of the molecule. For aromatic systems like quinoline, the magnitude of the coupling constants between adjacent protons (ortho-coupling) is typically larger than that between protons separated by more bonds (meta- and para-coupling). This allows for the differentiation of the various protons around the ring. chemicalbook.comubc.ca

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining information about the fragmentation patterns of this compound, further confirming its structure.

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In positive ion mode, it would likely produce a prominent protonated molecular ion [M+H]⁺. In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be observed. High-resolution ESI-MS can provide a highly accurate mass measurement, allowing for the determination of the elemental composition. libretexts.org

MALDI-TOF/TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight/Time-of-Flight): MALDI is another soft ionization technique that can be used to analyze the molecule. The TOF analyzer provides high resolution and mass accuracy. Tandem mass spectrometry (MS/MS or TOF/TOF) experiments can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions, providing detailed structural information. mzcloud.org

The fragmentation of quinoline carboxylic acids under mass spectrometry typically involves the loss of the carboxylic acid group as CO₂ or COOH. chempap.org For this compound, characteristic fragmentation pathways would include the loss of a hydroxyl radical (•OH), water (H₂O), and the entire carboxyl group (•COOH), leading to the formation of characteristic fragment ions. libretexts.orgchempap.org The fragmentation of the quinoline ring itself can also occur, often involving the loss of HCN. chempap.org

Predicted Mass Spectrometry Fragmentation for this compound:

| m/z | Proposed Fragment |

| 187 | [M]⁺ |

| 170 | [M - OH]⁺ |

| 169 | [M - H₂O]⁺ |

| 142 | [M - COOH]⁺ |

| 115 | [C₉H₇]⁺ |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, provide information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid group. A very broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids. libretexts.orglibretexts.org A strong carbonyl (C=O) stretching vibration should appear around 1700 cm⁻¹. libretexts.orglibretexts.org Additionally, C-O stretching and O-H bending vibrations associated with the carboxylic acid would be present. The aromatic C-H and C=C stretching vibrations of the quinoline ring, as well as the C-H bending vibrations of the methyl group, would also be observed. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra, providing a characteristic fingerprint for the quinoline moiety. The symmetric stretching of the carboxylate group, if the molecule exists in a deprotonated form, would also be Raman active. rsc.orgresearchgate.net

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (broad) | 2500-3300 |

| Carboxylic Acid | C=O stretch | ~1700 |

| Carboxylic Acid | C-O stretch | 1200-1300 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Methyl Group | C-H stretch | 2850-2960 |

Vibrational Mode Assignment and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. The spectrum of this compound is characterized by vibrations originating from its three main components: the carboxylic acid group, the quinoline ring system, and the methyl group.

The carboxylic acid group gives rise to several distinct and intense bands. The O-H stretching vibration of the carboxyl group is typically observed as a very broad and strong absorption in the IR spectrum, often spanning from 2500 to 3300 cm⁻¹. libretexts.org This broadening is a hallmark of the strong hydrogen bonding present in the dimeric structures that carboxylic acids form in the solid state. libretexts.org The carbonyl (C=O) stretching vibration is another key marker, appearing as a strong, sharp band. For carboxylic acid dimers, this band is typically found near 1710 cm⁻¹. libretexts.org The infrared spectrum of the closely related quinoline-2-carboxylic acid shows that it can exist in both a neutral molecular form and a zwitterionic form (quinolinium-2-carboxylate). researchgate.net This suggests that the vibrational modes of this compound could also reflect this tautomeric equilibrium.

The quinoline ring contributes a series of characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings produce a set of medium to strong bands in the 1400-1650 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also provide a fingerprint for the substitution pattern on the aromatic system.

The methyl group attached at the 6-position has its own characteristic vibrations. These include symmetric and asymmetric C-H stretching modes, as well as bending (scissoring, rocking, and wagging) modes. Theoretical assignments for methyl group torsions in related molecules have been placed at very low wavenumbers, often below 100 cm⁻¹. researchgate.net

A comprehensive assignment of the principal vibrational modes expected for this compound is detailed in the table below, based on data from analogous compounds. libretexts.orgresearchgate.netnih.gov

Table 1: Expected Vibrational Mode Assignments for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3300-2500 | ν(O-H) stretch, very broad | Carboxylic Acid (Dimer) |

| ~3100-3000 | ν(C-H) stretch | Quinoline Ring |

| ~2950 | ν(C-H) stretch | Methyl Group |

| ~1710 | ν(C=O) stretch | Carboxylic Acid (Dimer) |

| 1650-1400 | ν(C=C), ν(C=N) ring stretching | Quinoline Ring |

| ~1450 | δ(C-H) bending | Methyl Group |

| ~1420 | Coupled ν(C-O) and δ(O-H) | Carboxylic Acid |

ν = stretching, δ = bending. Data compiled from characteristic frequencies of related structures.

Theoretical-Experimental Spectral Correlation

To achieve a more precise assignment of vibrational modes, experimental spectra are often correlated with theoretical calculations. Density Functional Theory (DFT) is a widely used computational method for this purpose. figshare.com Studies on related molecules like 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) nih.gov and various quinoline aldehydes nih.govresearchgate.net have demonstrated the power of this approach.

The process involves optimizing the molecular geometry of the compound and calculating its harmonic vibrational frequencies using a specific functional and basis set, such as B3LYP/6-311++G(d,p). nih.govmasjaps.com The calculated frequencies are typically higher than the experimental ones. This discrepancy arises primarily because the calculations are performed on a single, isolated molecule in the gas phase under the harmonic approximation, whereas experimental spectra are often recorded on solid samples where intermolecular forces (like hydrogen bonding) are significant. nih.gov

To improve the correlation, the calculated frequencies are uniformly scaled. A close agreement between the scaled theoretical frequencies and the observed experimental frequencies allows for a highly confident and detailed assignment of nearly all vibrational modes, including those that are difficult to distinguish in the experimental spectrum alone. nih.gov This theoretical-experimental synergy is crucial for confirming the ground-state conformation and understanding the vibrational dynamics of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by the quinoline chromophore, which is an extended π-conjugated system. The absorption spectrum is expected to show intense bands corresponding to π→π* transitions. mdpi.com These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. For many quinoline derivatives, these high-energy transitions result in strong absorption bands typically below 400 nm. mdpi.comacs.org

In addition to the π→π* transitions, the presence of heteroatoms (nitrogen and oxygen) with non-bonding electron pairs (lone pairs) allows for n→π* transitions. These involve promoting an electron from a non-bonding orbital (n) to an antibonding π* orbital. The n→π* transitions are generally of lower energy (occur at longer wavelengths) and are significantly weaker (have a lower molar absorptivity) than π→π* transitions. mdpi.com

The absorption characteristics are sensitive to the solvent environment. The extended conjugation in some quinoline derivatives can lead to aggregation effects in certain solvents, influencing the position and intensity of absorption bands. mdpi.com The pH of the solution also significantly impacts the spectrum, as protonation or deprotonation of the quinoline nitrogen or the carboxylic acid group alters the electronic structure of the chromophore. researchgate.net For simple carboxylic acids without further conjugation, the absorption occurs at wavelengths around 210 nm, which is too low to be of practical use, but in this molecule, it is part of a larger conjugated system. libretexts.org

Fluorescence and Luminescence Studies

Quinoline and its derivatives are renowned for their luminescent properties and are foundational scaffolds for many fluorescent probes and materials. nih.govresearchgate.net Upon absorbing light and reaching an electronic excited state, this compound has the potential to return to the ground state by emitting a photon, a process known as fluorescence. This emission typically occurs at a longer wavelength than the absorption, a phenomenon known as the Stokes shift.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of the crystal structure of the parent compound, quinoline-2-carboxylic acid, provides significant insight into the expected structural features. researchgate.net

Table 2: Typical Crystallographic Parameters for a Quinoline Carboxylic Acid Moiety

| Parameter | Description | Typical Value (Å or °) |

|---|---|---|

| C=O | Carbonyl bond length | ~1.25 Å |

| C-O | Carboxyl C-O single bond length | ~1.28 Å |

| O-H···O | Hydrogen bond distance | ~2.47 Å |

Data derived from the reported crystal structure of quinoline-2-carboxylic acid. researchgate.net

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental non-destructive technique used to analyze the crystalline structure of solid materials. This method provides insights into the phase composition, crystal structure, and physical properties of a compound. For this compound, which exists as a crystalline solid, PXRD is an essential tool for characterization. The diffraction pattern, a fingerprint of the crystalline lattice, is generated by the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal.

While specific, publicly available PXRD data for this compound (CAS No. 15733-84-3) is not found in the reviewed literature, the principles of its application can be understood from studies on related aromatic carboxylic acids. nih.govresearchgate.net An analysis would involve irradiating a powdered sample of the compound with monochromatic X-rays and recording the intensity of the scattered radiation as a function of the scattering angle (2θ).

The resulting diffractogram would display a series of peaks at specific 2θ angles, with intensities corresponding to the crystal lattice planes. Key information that could be derived from such data includes:

Phase Identification: Comparing the experimental pattern to databases or simulated patterns from single-crystal X-ray diffraction data would confirm the crystalline phase of the bulk sample.

Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. Variable-temperature PXRD studies, as demonstrated with other aromatic carboxylic acids, can reveal phase transitions and the stability of different polymorphic forms at various temperatures. nih.gov

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks relative to the background can be used to determine the degree of crystallinity of the sample.

For instance, studies on cocrystals of aromatic carboxylic acids have utilized in-situ variable-temperature PXRD (VT-PXRD) to monitor the formation of new crystalline phases upon heating. nih.gov A similar approach for this compound could elucidate its thermal stability and potential for forming cocrystals or undergoing phase transitions. The table below illustrates hypothetical data that would be generated from a PXRD analysis.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Hypothetical | Hypothetical | Hypothetical |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 60 |

| 25.1 | 3.54 | 75 |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Discrepancy Resolution in Spectroscopic Data Analysis

The structural elucidation of a molecule like this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While these methods are powerful, discrepancies can arise in the collected data or its interpretation. Resolving these discrepancies is a critical step in confirming the molecular structure.

No specific literature detailing spectroscopic data discrepancies for this compound has been identified. However, analysis of related quinoline derivatives highlights common areas where such issues can occur and the methods used for their resolution.

Common Spectroscopic Discrepancies in Quinoline Derivatives:

¹H NMR Concentration Dependence: Studies on quinoline derivatives have shown unusual concentration-dependent chemical shift changes in ¹H-NMR spectra. This phenomenon is often attributed to intermolecular π-π stacking interactions between the quinoline rings. Resolving this requires conducting NMR experiments at various concentrations to identify and understand these shifts.

¹³C NMR Substituent Effects: The chemical shifts in ¹³C NMR spectra of substituted quinolines can be complex. For example, a methyl group can induce shifts in opposite directions on the two ortho-carbon signals. Correct assignment often requires advanced NMR techniques like 2D-NMR (e.g., COSY, HSQC, HMBC) to establish connectivity and resolve ambiguities.

IR Spectroscopy of Tautomers: Carboxylic acid derivatives of quinoline can potentially exist in different tautomeric forms, such as a neutral molecule or a zwitterion, especially in the solid state. This can lead to unexpected bands in the IR spectrum. For example, the IR spectrum of the related quinoline-2-carboxylic acid suggests it exists as both a neutral molecule and a zwitterion. researchgate.net Comparing the spectrum to theoretically calculated spectra for different tautomers can help resolve which forms are present.

The following table presents a summary of potential spectroscopic data and highlights areas where discrepancies might arise and require further investigation for this compound.

| Spectroscopic Technique | Expected Data Features | Potential for Discrepancy & Resolution |

| ¹H NMR | Signals for aromatic protons, a methyl group singlet, and a carboxylic acid proton. | Chemical shifts of aromatic protons may vary with concentration. Resolution involves concentration-dependent studies. The carboxylic acid proton signal may be broad and its position variable due to hydrogen bonding. libretexts.org |

| ¹³C NMR | Resonances for all 11 carbon atoms, including the carboxyl carbon. | Ambiguous assignment of quaternary carbons and carbons of the substituted ring. Resolution via 2D-NMR experiments (HSQC, HMBC) to correlate with proton signals. |

| FTIR | Characteristic C=O and O-H stretching of the carboxylic acid group, and C=N and C=C stretching of the quinoline ring. | The presence of multiple forms (monomer, dimer, zwitterion) can lead to complex spectra. researchgate.net Comparison with theoretical models and data from related compounds helps in assignment. researchgate.net |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (187.19 g/mol ). chemscene.com | Fragmentation patterns can be complex. The primary fragmentation of related quinoline carboxylic acids involves the loss of the carboxyl group. chempap.org |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) has become a important tool for investigating the properties of quinoline (B57606) derivatives. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like 6-Methylquinoline-2-carboxylic acid.

Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For carboxylic acids, a key aspect of conformational analysis is the orientation of the hydroxyl proton of the carboxyl group, which can exist in syn or anti conformations. nih.gov In the syn conformation, the O=C-O-H dihedral angle is approximately 0°, while in the anti conformation, it is about 180°. nih.gov It is generally accepted that the syn conformation is more stable due to factors like intramolecular hydrogen bonding. nih.gov

Computational studies on similar molecules, such as 2-formyl-furan, have shown that while minimal basis sets can correctly predict the more stable conformer, more extensive basis sets are required to obtain energy differences that are close to experimental values. rsc.org The choice of basis set can also significantly affect calculated bond lengths. rsc.org For this compound, DFT calculations would be employed to find the minimum energy structures for both syn and anti conformers, providing insights into their relative stabilities and the energy barrier for their interconversion. These calculations typically involve optimizing the geometry of the molecule at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set. dergi-fytronix.com

Electronic Structure Analysis (e.g., HOMO-LUMO, Band Gap)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. scirp.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. scirp.orgnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions. ajchem-a.com

DFT calculations are widely used to determine the energies of these frontier orbitals. scirp.org For quinoline derivatives, studies have shown that the HOMO-LUMO gap can explain the charge transfer interactions within the molecule, which are often responsible for its biological activity. scirp.org Time-Dependent DFT (TD-DFT) is then used to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions between molecular orbitals. scirp.orgmdpi.com For instance, observed absorption bands can be assigned to specific electronic transitions, such as from the HOMO to the LUMO or other nearby orbitals. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| Energy Gap | 4.83 |

Note: The data presented is for the parent quinoline molecule and serves as an illustrative example. The actual values for this compound would require specific calculations. scirp.org

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. wuxiapptec.com It visualizes the electrostatic potential on the electron density surface of the molecule. wuxiapptec.comresearchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. wuxiapptec.com

For carboxylic acids, the MEP map can be used to estimate the relative acidity of the hydroxyl proton. wuxiapptec.com The maximum positive electrostatic potential value near the acidic hydrogen is known to correlate with its pKa value. wuxiapptec.com In the context of this compound, an MEP map would highlight the acidic nature of the carboxylic proton and identify other potential sites for intermolecular interactions. DFT methods, such as B3LYP with a suitable basis set, are employed to calculate and generate these MEP surfaces. dergi-fytronix.com

Natural Bond Orbital (NBO) Analysis

In a study of a quinoline derivative, NBO analysis revealed the dominant orbital interactions and explained the relative stability of its conformers. dergi-fytronix.com For this compound, NBO analysis would quantify the interactions between the quinoline ring system and the carboxylic acid group, providing insights into the electronic communication between these two moieties. The analysis also provides information on the hybridization of atomic orbitals and the natural atomic charges on each atom. dergi-fytronix.com

Quantum Chemical Calculations for Spectroscopic Prediction

Computational methods are also instrumental in predicting and interpreting spectroscopic data, which serves as an experimental fingerprint of a molecule.

NMR Chemical Shift Prediction (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. arxiv.org Quantum chemical calculations, particularly the Gauge-Invariant Atomic Orbital (GIAO) method, are widely used to predict the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.net These predicted shifts can then be compared with experimental data to confirm the molecular structure. researchgate.net

For carboxylic acids, the ¹H NMR signal for the acidic proton is typically found in the downfield region of 10-12 ppm, which is a distinctive feature. libretexts.org The ¹³C NMR signal for the carbonyl carbon of a carboxylic acid appears in the range of 160-180 ppm. libretexts.org The GIAO method, often used in conjunction with DFT (e.g., at the B3LYP/6-311++G(d,p) level), can provide theoretical chemical shifts that are in good agreement with experimental values, aiding in the assignment of NMR signals. researchgate.net Recent advancements in machine learning, particularly using Graph Neural Networks (GNNs), have also shown promise in accurately predicting NMR shifts. arxiv.org

Vibrational Frequency Calculations and Assignment (e.g., SQM, VEDA)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a fundamental technique for identifying molecules and characterizing their chemical bonds. Computational methods are crucial for interpreting these experimental spectra by predicting the vibrational frequencies and assigning them to specific atomic motions within the molecule.

Theoretical vibrational frequencies are typically calculated using quantum chemical methods, such as Density Functional Theory (DFT) with functionals like B3LYP. The process involves first optimizing the molecule's geometry to find its lowest energy state. Subsequently, the vibrational frequencies are calculated based on this optimized structure. The computed frequencies are often systematically higher than experimental values due to the approximations inherent in the models and the fact that calculations are performed on isolated molecules in a vacuum. To improve accuracy, these calculated frequencies are commonly scaled using a standard scaling factor.

For this compound, key vibrational modes include the stretching of the carboxylic acid group (C=O and O-H), as well as vibrations of the quinoline ring system. The stretching vibrational frequency of the carbonyl group (νC=O) is particularly informative, as its position in the spectrum can help identify the protonation state of the carboxylic acid. nih.gov Vibrational spectroscopy can distinguish between the protonated form (COOH), which has a characteristic νC=O band, and the deprotonated carboxylate form (COO⁻), which displays asymmetric and symmetric stretching modes. nih.gov

While specific Scaled Quantum Mechanical (SQM) force field or Vibrational Energy Distribution Analysis (VEDA) studies for this compound are not prominent in the literature, these methods represent a more advanced approach to vibrational analysis. SQM allows for a more accurate prediction of vibrational spectra by empirically scaling the calculated force constants, while VEDA helps in providing a detailed quantitative description of which internal coordinates (bonds, angles) contribute to each normal vibrational mode.

Table 1: Characteristic Calculated Vibrational Frequencies for Carboxylic Acid Groups

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 2500 - 3300 | Broad stretching of the hydroxyl bond in the carboxyl group. |

| C=O Stretch | 1690 - 1750 | Stretching of the carbonyl double bond in the protonated acid. nih.gov |

| C-O Stretch | 1210 - 1320 | Stretching of the carbon-oxygen single bond. |

| O-H Bend | 1300 - 1440 | In-plane bending of the hydroxyl group. |

| COO⁻ Asymmetric Stretch | 1540 - 1650 | Asymmetric stretching of the carboxylate anion. nih.gov |

Advanced Theoretical Approaches in Reaction Mechanism Elucidation

Understanding the precise mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing conditions. Advanced computational methods allow chemists to map out the energetic landscape of a reaction, providing a virtual window into the bond-breaking and bond-forming processes.

Reaction path tracing, often using methods like the Intrinsic Reaction Coordinate (IRC), is a computational technique used to map the minimum energy path connecting reactants to products on the potential energy surface. This path confirms that a calculated transition state is indeed the correct one for the reaction of interest.

A transition state (TS) is the highest energy point along this reaction coordinate—a fleeting, unstable arrangement of atoms that must be surpassed for a reaction to occur. Locating and characterizing the TS is a primary goal of mechanistic studies. Theoretical calculations provide the geometry, energy (activation energy), and vibrational frequencies of the TS. This information is invaluable for understanding reaction rates and selectivity. For instance, in the synthesis of quinoline derivatives, such as through the Doebner reaction, transition state analysis could be used to understand the regioselectivity of the ring-closing step. sci-hub.se While specific TS analyses for the synthesis of this compound are not widely published, these methods are the standard for elucidating the mechanisms of such heterocyclic formations.

Modern computational chemistry is moving beyond the analysis of known reactions towards the prediction of new ones. Reaction discovery algorithms use knowledge of chemical principles and reactivity to propose novel synthetic routes to a target molecule. These tools can analyze the structure of a compound like this compound and retrospectively suggest potential starting materials and reaction steps. This approach can accelerate the discovery of more efficient or novel synthetic pathways to valuable compounds, including new pharmaceutical agents. chemimpex.com

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules and reactions, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, particularly their interactions with their environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, governed by a set of parameters known as a force field (e.g., COMPASS, AMBER). researchgate.net

For this compound, MD simulations could be used to study:

Solvation: How the molecule interacts with solvent molecules like water, including the formation of hydrogen bonds.

Aggregation: Whether molecules tend to self-associate in solution.

Binding: How the molecule interacts with a biological target, such as an enzyme's active site. This is a cornerstone of computational drug design.

A key output of MD simulations is the radial distribution function, g(r), which describes the probability of finding another atom at a certain distance from a reference atom. researchgate.net For example, a strong peak in the g(r) between the carboxylic acid's oxygen and a metal ion would indicate a strong, direct interaction, which is crucial in understanding chelation processes. researchgate.net

Table 2: Potential Intermolecular Interactions of this compound Studied by MD Simulations

| Interaction Type | Description | Potential Partner Molecule |

|---|---|---|

| Hydrogen Bonding | Between the carboxylic acid group (donor and acceptor) and other molecules. | Water, amino acid residues (e.g., Serine, Threonine) |

| π-π Stacking | Between the aromatic quinoline ring and other aromatic systems. | Aromatic amino acids (e.g., Phenylalanine, Tyrosine), other drug molecules |

| Ionic Interactions | Between the deprotonated carboxylate group and positive ions. | Metal ions (e.g., Na⁺, Ca²⁺), positively charged amino acids (e.g., Lysine, Arginine) |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are essential in medicinal chemistry and materials science for predicting the properties of new, unsynthesized molecules. nih.gov

The process involves several steps:

Descriptor Calculation: A set of numerical values, or "molecular descriptors," are calculated for each molecule in a dataset. These can describe the molecule's topology, geometry, electronic properties, or hydrophobicity.

Model Building: A mathematical equation is generated that links the descriptors to the observed activity or property. This is often done using methods like Multiple Linear Regression (MLR) or machine learning algorithms.

Validation: The model's predictive power is rigorously tested using internal methods (like cross-validation) and external validation on a set of compounds not used in model creation. nih.gov

For a compound like this compound, QSAR models could be developed to predict its potential as an antibacterial agent by relating its structural features to those of known quinolone antibiotics. nih.gov QSPR models could predict properties like solubility, boiling point, or toxicity.

Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR Modeling

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Partial Charges, Dipole Moment | Distribution of electrons within the molecule. |

| Topological | Wiener Index, Randić Index | Atomic connectivity and branching of the molecular skeleton. nih.gov |

| Constitutional | Molecular Weight, Atom Count | Basic composition and size of the molecule. |

| Hydrophobic | LogP | A measure of a molecule's hydrophobicity, crucial for drug absorption. |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability, related to reactivity. |

Coordination Chemistry and Metal Complexation Research

Ligand Properties of 6-Methylquinoline-2-carboxylic Acid

The coordination behavior of this compound is dictated by its molecular structure, which features key functional groups capable of binding to metal ions.

This compound is anticipated to act as a bidentate or potentially tridentate ligand. The primary binding sites are the nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the carboxylate group. In its deprotonated form, the carboxylate group can coordinate to a metal ion in a monodentate or bidentate fashion.

While direct crystallographic data for complexes of this compound is limited in publicly accessible literature, the behavior of analogous quinoline-2-carboxylic acid derivatives provides strong evidence for its chelation modes. For instance, similar ligands typically coordinate to metal ions through the quinoline nitrogen and one or both oxygen atoms of the carboxylate group. In some cases, particularly with larger metal ions or in specific steric environments, the hydroxyl group of the carboxylic acid could also be involved, leading to tridentate coordination. This is analogous to the coordination observed in complexes of dipicolinic acid, which features a similar N,O-donor set. ajol.info

Table 1: Potential Chelation Modes of this compound

| Chelation Mode | Coordinating Atoms | Description |

| Bidentate | Quinoline N, Carboxylate O | The most common mode, forming a stable five- or six-membered chelate ring. |

| Tridentate | Quinoline N, Carboxylate O, Hydroxyl O | Possible, involving both oxygen atoms of the carboxylic group and the quinoline nitrogen. |

The acidity of the carboxylic acid group is a crucial factor in the formation of metal complexes, as deprotonation is typically required for coordination. The pKa value of the carboxylic acid influences the pH range at which complexation will occur. For carboxylic acids in general, the pKa is influenced by the electronic effects of the rest of the molecule. libretexts.org The electron-withdrawing nature of the quinoline ring is expected to increase the acidity of the carboxylic acid group compared to a simple aliphatic carboxylic acid.

Protonation equilibria are fundamental to understanding the stability of the resulting metal complexes. The study of these equilibria is often carried out using pH-metric titrations, which can elucidate the protonation constants of the ligand and the subsequent formation constants of the metal complexes. jocpr.comresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition metals such as copper(II), iron(III), nickel(II), and cobalt(II) are known to form stable complexes with N,O-donor ligands like quinoline carboxylic acids. ajol.inforsc.org The synthesis of these complexes is often straightforward, involving the mixing of stoichiometric amounts of the metal salt and the ligand in a solvent such as ethanol (B145695) or water-ethanol mixtures, followed by heating or stirring to promote the reaction. nih.govmdpi.com The resulting complexes often precipitate from the solution and can be isolated by filtration.

The study of such complexes is driven by their potential applications in various fields, including catalysis and as antimicrobial agents. ajol.info For example, copper(II) complexes of related quinoline derivatives have shown significant biological activity. nih.govmdpi.com Iron(III) is known to form stable complexes with carboxylic acids, and their photochemistry has been a subject of interest. rsc.org

The coordination geometry of the metal ion in these complexes is determined by the nature of the metal, the ligand, and the reaction conditions. For the transition metals mentioned, octahedral geometry is a common coordination mode, especially when water or other solvent molecules are also coordinated to the metal center. ajol.info For instance, in complexes of the type [M(L)2(H2O)2], where L is a bidentate quinoline carboxylic acid, an octahedral geometry is often observed. ajol.info

X-ray crystallography is the definitive method for determining the solid-state structure of these complexes. Spectroscopic techniques such as UV-Vis and IR spectroscopy can also provide valuable information about the coordination environment of the metal ion. For example, a distorted square-pyramidal geometry has been observed for a mixed-ligand copper(II) complex containing a 2-methyl-8-hydroxyquinoline ligand. rsc.org In some cases, cobalt(II) complexes can also adopt a distorted trigonal bipyramidal geometry. doi.org

Table 2: Common Coordination Geometries for Transition Metal Complexes

| Metal Ion | Typical Coordination Geometry | Example from Related Compounds |

| Cu(II) | Distorted Octahedral, Square Pyramidal | [Cu(terpy)(mq)]ClO4 exhibits a distorted square-pyramidal geometry. rsc.org |

| Fe(III) | Octahedral | Fe(III) complexes with carboxylic acids often adopt octahedral geometries. rsc.org |

| Ni(II) | Octahedral | [Ni(L)(H2O)2] where L is dipicolinate shows an octahedral arrangement. ajol.info |

| Co(II) | Octahedral, Trigonal Bipyramidal | A trinuclear cobalt(II) complex with a pyridine-2-carboxylic acid derivative shows both octahedral and trigonal bipyramidal geometries. doi.org |

The stability of the complexes is influenced by factors such as the nature of the metal ion and the ligand. For a given ligand, the stability of the complexes with divalent transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The study of these stability constants is crucial for understanding the behavior of these complexes in solution and for predicting their potential applications, for instance, in chelation therapy or as catalysts in aqueous media.

Spectroscopic and Computational Analysis of Complexes

The coordination of this compound to metal centers gives rise to complexes with distinct electronic and structural properties. Spectroscopic techniques and computational modeling are indispensable tools for elucidating these features, providing insight into the nature of metal-ligand bonding and the stability of the resulting compounds.

Electronic Spectroscopy of Metal-Ligand Charge Transfer

The electronic absorption spectra of metal complexes containing quinoline-based ligands are often characterized by intense bands arising from metal-to-ligand charge-transfer (MLCT) transitions. In complexes of this compound, the electron-withdrawing nature of the carboxylic acid group can significantly influence the energy of these MLCT states. lu.se

Research on analogous iron(II) N-heterocyclic carbene complexes has shown that electron-withdrawing substituents, such as carboxylic acid groups, play a crucial role in stabilizing the triplet MLCT (³MLCT) state relative to metal-centered (MC) states. lu.se This stabilization is key to determining the photophysical properties of the complex. For instance, the presence of a carboxylic acid group can ensure that the majority of the excited population remains in the desired ³MLCT state for a longer duration (e.g., ~20 picoseconds) before converting to other states. lu.se The deprotonation of the carboxylic acid group can further alter the electronic landscape, making the complex's spectroscopic properties sensitive to pH. lu.se

UV-Vis spectroscopy is a primary technique for observing these electronic transitions. nih.gov Studies on related molybdate (B1676688) complexes with 8-hydroxyquinoline-2-carboxylic acid have demonstrated how UV-Vis spectrophotometric titrations can be used to identify the formation of various complex species in solution and to determine their stability constants. mdpi.comresearchgate.net The complexation of the ligand to the metal center affects the electronic environment, leading to shifts in the absorption bands that can be quantitatively analyzed. mdpi.comresearchgate.net

DFT Studies on Complex Stability and Electronic Configuration

Density Functional Theory (DFT) has become a powerful tool for investigating the molecular and electronic structures of quinoline derivatives and their metal complexes. nih.govrsc.org These computational methods allow for the optimization of molecular geometries and the prediction of various properties that are key to understanding complex stability and reactivity. nih.gov

A critical aspect analyzed through DFT is the frontier molecular orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of the chemical reactivity and kinetic stability of a molecule. nih.gov A larger energy gap generally implies higher stability. DFT calculations can also determine other important electronic properties, as detailed in the table below. nih.govrsc.org

Table 1: DFT-Calculated Electronic Properties for Quinoline Derivatives

| Property | Description |

|---|---|

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. |

| Chemical Potential (μ) | Measures the escaping tendency of an electron from a stable system. |

| Chemical Hardness (η) | Represents the resistance to change in electron distribution. |

| Chemical Softness (S) | The reciprocal of hardness, indicating the capacity to accept electrons. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. |

This table summarizes key electronic properties of quinoline derivatives that can be determined using Density Functional Theory (DFT) calculations. nih.govrsc.org

Furthermore, DFT is employed to elucidate reaction mechanisms. In studies of palladium-catalyzed oxidation of substituted quinolines, DFT calculations were used to assess the thermodynamic feasibility of proposed intermediates and to analyze plausible catalytic cycles, such as those involving Pd(II)/Pd(IV) or Pd(0)/Pd(II) couples. rsc.orgresearchgate.net This computational insight is vital for understanding the stability of different electronic configurations and for the rational design of more efficient catalysts.

Catalytic Applications of Metal Complexes

Metal complexes derived from this compound are promising candidates for a variety of catalytic applications, leveraging the ligand's ability to form stable and reactive coordination compounds.

Homogeneous and Heterogeneous Catalysis

Catalysis can be broadly classified into two types: homogeneous, where the catalyst and reactants are in the same phase, and heterogeneous, where the catalyst is in a different phase from the reactants. libretexts.org Metal complexes of quinoline derivatives have shown efficacy in both domains. rsc.org

Homogeneous Catalysis : An example of homogeneous catalysis is the regioselective aerobic oxidation of substituted 8-methylquinolines using soluble Palladium(II) complexes derived from 2,6-pyridinedicarboxylic acids. rsc.orgnih.gov In this system, the catalyst, substrate, and oxidant are all present in a single liquid phase (an AcOH–Ac₂O solution), facilitating the reaction under relatively mild conditions. rsc.orgresearchgate.net Such systems benefit from high activity and selectivity, as the active catalytic sites are well-defined and uniformly accessible to the reactants. libretexts.org

Heterogeneous Catalysis : Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling. nih.gov A reusable heterogeneous catalyst was developed by immobilizing 8-hydroxy-2-methylquinoline on a Keggin-structured heteropoly acid (H₄SiW₁₂O₄₀). nih.gov This solid catalyst demonstrated high efficiency and selectivity in the ketalization of ketones. nih.gov The organic quinoline component was found to be crucial for creating the heterogeneous system and enhancing its structural stability, allowing for repeated use without significant loss of activity. nih.gov

Table 2: Comparison of Catalysis Types for Quinoline-Based Complexes

| Feature | Homogeneous Catalysis Example | Heterogeneous Catalysis Example |

|---|---|---|

| Catalyst | Pd(II) complexes with 2,6-pyridinedicarboxylic acids rsc.orgnih.gov | 8-hydroxy-2-methylquinoline-modified H₄SiW₁₂O₄₀ nih.gov |

| Reaction | Aerobic oxidation of methylquinolines rsc.orgnih.gov | Ketalization of ketones nih.gov |

| Phase | Single liquid phase (catalyst and reactants dissolved) rsc.orglibretexts.org | Solid catalyst in a liquid reaction mixture libretexts.orgnih.gov |

| Advantages | High activity, high selectivity, well-defined active sites libretexts.org | Easy separation, catalyst reusability, enhanced stability nih.gov |

| Disadvantages | Difficult catalyst recovery libretexts.org | Potentially lower activity, mass transfer limitations libretexts.org |

Regioselective Oxidation Reactions

A significant area of research involving quinoline-based ligands is their application in directing regioselective oxidation reactions. This involves the selective chemical transformation of a specific part of a molecule while leaving other functional groups intact.

Detailed studies have demonstrated the ability of Palladium(II) complexes to catalyze the homogeneous, regioselective aerobic oxidation of the methyl group in 5- and 6-substituted 8-methylquinolines. rsc.orgnih.gov The primary products of these reactions are the corresponding 8-quinolylmethyl acetates, which are formed in high yields. rsc.orgresearchgate.net Notably, the corresponding 8-quinoline carboxylic acids were found to be only minor products, highlighting the high degree of selectivity of the catalytic system. rsc.orgnih.gov This C-H functionalization is a highly sought-after transformation in organic synthesis. rsc.org The reaction proceeds via cyclometalation, where the quinoline nitrogen directs the palladium catalyst to activate a specific C-H bond on the adjacent methyl group. rsc.org

Table 3: Regioselective Oxidation of 8-Methylquinoline Derivatives Catalyzed by a Pd(II) Complex

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| 8-Methylquinoline | 8-Quinolylmethyl acetate | High | rsc.org |

| 5-Bromo-8-methylquinoline | 5-Bromo-8-quinolylmethyl acetate | High | rsc.org |

| 6-Substituted 8-methylquinolines | Corresponding 8-quinolylmethyl acetates | High | nih.gov |

This table summarizes the results of the homogeneous regioselective aerobic oxidation of various substituted 8-methylquinolines. The reactions were catalyzed by Pd(II) complexes in an AcOH–Ac₂O solution. rsc.orgnih.gov